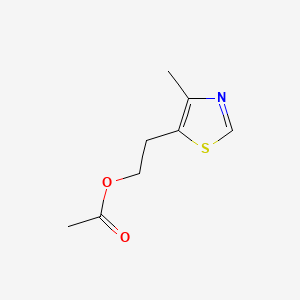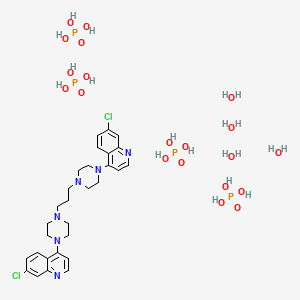
磷酸哌喹四磷酸盐四水合物
描述
磷酸哌喹啉四水合物是一种属于双喹啉类的抗疟疾药物。 它最早合成于20世纪60年代,并在中国和印度支那广泛用于疟疾预防和治疗 。 该化合物以其缓慢的吸收和长的生物半衰期而闻名,使其成为青蒿素类药物的有效伴侣药物,青蒿素类药物作用迅速,但生物半衰期短 .
科学研究应用
磷酸哌喹啉四水合物具有多种科学研究应用,包括:
生物学: 研究其对细胞形态和活力的影响,特别是在自噬抑制的背景下.
医学: 广泛研究其抗疟疾特性,尤其是在与青蒿素类药物联合使用时.
工业: 用于制药行业生产抗疟疾药物.
作用机制
磷酸哌喹啉四水合物通过抑制疟原虫的血液解毒途径发挥抗疟疾作用。 该化合物在寄生虫的消化泡中积累,并干扰血红素转化为血红素,导致有毒血红素积累,并随后导致寄生虫死亡 。 所涉及的精确分子靶点和途径与氯喹相似 .
类似化合物:
氯喹: 另一种作用机制相似但生物半衰期较短的双喹啉类抗疟疾药物。
甲氟喹: 一种作用机制不同、半衰期较长的喹啉甲醇类化合物。
双氢青蒿素: 青蒿素类药物,与哌喹啉联用以提高抗疟疾疗效
独特性: 磷酸哌喹啉四水合物以其长的生物半衰期和缓慢的吸收而闻名,使其成为作用迅速的青蒿素类药物的理想伴侣药物。 这种组合具有协同作用,提高了治疗效果,降低了耐药性发展的风险 .
准备方法
合成路线和反应条件: 磷酸哌喹啉四水合物的合成涉及在磷酸存在下,7-氯-4-喹啉与1,3-双(4-哌嗪基)丙烷反应。 反应通常在受控温度和pH条件下进行,以确保生成所需产物 .
工业生产方法: 磷酸哌喹啉四水合物的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高纯度试剂和严格的质量控制措施,以确保最终产品的稳定性和纯度 .
化学反应分析
反应类型: 磷酸哌喹啉四水合物会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成不同的氧化产物。
还原: 还原反应可以改变喹啉环,影响化合物的抗疟疾活性。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种卤化剂和亲核试剂用于取代反应.
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致形成喹啉N-氧化物,而还原会导致形成二氢喹啉衍生物 .
相似化合物的比较
Chloroquine: Another bisquinoline antimalarial agent with a similar mechanism of action but shorter biological half-life.
Mefloquine: A quinoline methanol compound with a different mechanism of action and longer half-life.
Dihydroartemisinin: An artemisinin derivative used in combination with piperaquine for enhanced antimalarial efficacy
Uniqueness: Piperaquine tetraphosphate tetrahydrate is unique due to its long biological half-life and slow absorption, making it an ideal partner drug for fast-acting artemisinin derivatives. This combination provides a synergistic effect, improving treatment efficacy and reducing the risk of resistance development .
属性
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6.4H3O4P.4H2O/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4;;;;/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4);4*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCQDGFOKTXHSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52Cl2N6O20P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238640 | |
| Record name | Piperaquine tetraphosphate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
999.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915967-82-7 | |
| Record name | Piperaquine tetraphosphate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915967827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperaquine tetraphosphate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline tetraphosphate tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERAQUINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854D7K8LXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




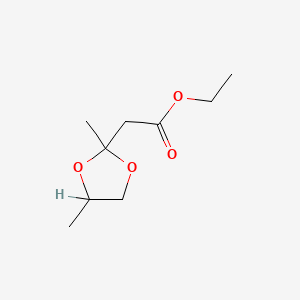
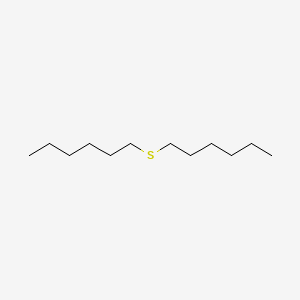

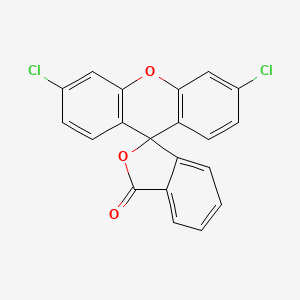
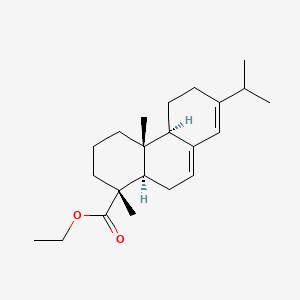
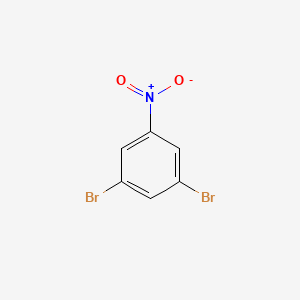

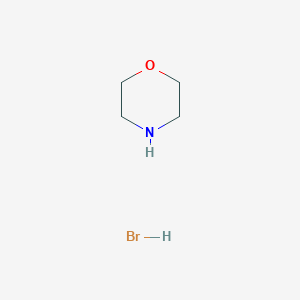
![7-Oxabicyclo[4.1.0]heptan-3-ylmethyl acrylate](/img/structure/B1662022.png)
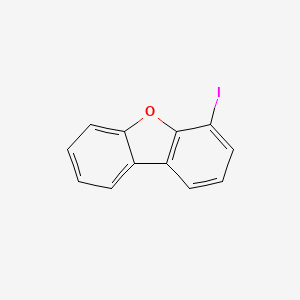
![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone](/img/structure/B1662026.png)
